N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-8-12(9-14(10-13)24-2)17-20-21-18(25-17)19-16(22)11-26-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDUGGQZTRFXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: The dimethoxyphenyl moiety can be introduced through electrophilic aromatic substitution reactions.
Attachment of the phenylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a phenylthiol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenylsulfanyl group may enhance the compound’s binding affinity to its targets, while the dimethoxyphenyl moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with four analogs from , highlighting key structural differences and properties:
Key Observations :
- Substituent Effects: The target compound’s 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, contrasting with electron-withdrawing groups (e.g., nitro in 8v, chloro in 8t) in analogs.
- Molecular Weight : The target compound’s estimated molecular weight (~392.4 g/mol) falls within the range of analogs (379–428 g/mol), suggesting comparable bioavailability profiles.
- Physical State : Amorphous solids/powders dominate in analogs, implying similar crystallinity challenges for the target compound during formulation .
Inferences for the Target Compound :
- LOX Inhibition : Electron-withdrawing groups (e.g., nitro in 8v) enhance LOX inhibition. The target’s methoxy groups may reduce efficacy compared to 8v but improve it relative to 8t (chloro) .
- α-Glucosidase Inhibition : Bulky substituents (e.g., ethoxy in 8u) reduce activity, whereas smaller groups (pyridinyl in 8w) perform better. The target’s phenylsulfanyl group may balance steric effects for moderate activity.
- BChE Inhibition : Nitro groups (8v) show superior BChE inhibition, suggesting electron-withdrawing substituents favor this activity. The target’s dimethoxy groups may lower BChE potency compared to 8v but exceed 8w .
Metabolic and Stability Considerations
- Oxadiazole Core: The 1,3,4-oxadiazole ring in all compounds confers resistance to enzymatic degradation, as noted in for analogs. The target compound’s dimethoxyphenyl group may further stabilize the ring via steric protection .
- Sulfanyl Acetamide Moiety: The phenylsulfanyl group in the target compound differs from the indolylmethyl groups in analogs.
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure and Properties
This compound features an oxadiazole ring, which is known for its bioactive properties. The presence of the dimethoxyphenyl group and the phenylsulfanyl moiety contributes to its unique chemical characteristics.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 357.4 g/mol |
| LogP (Octanol/Water) | 2.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
Anticancer Properties
Research has shown that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable anticancer activity. These compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). A review highlighted that hybridization of the oxadiazole with other anticancer pharmacophores enhances its efficacy against various cancer types by targeting multiple biological pathways .
Case Study:
A study demonstrated that derivatives of 1,3,4-oxadiazoles showed significant cytotoxicity against several cancer cell lines. For instance, compounds targeting telomerase activity exhibited IC values in the low micromolar range, indicating potent anticancer potential .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively documented. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways.
Table: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. The compound has shown promise in ameliorating cognitive deficits induced by neurotoxic agents in animal models.
Mechanism:
The neuroprotective action is attributed to the inhibition of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .
Case Study:
In a rat model of Alzheimer’s disease induced by scopolamine, treatment with this compound resulted in significant improvements in memory and learning tasks compared to untreated controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide?
- Methodology : The compound can be synthesized via a multi-step process involving cyclization of thiosemicarbazides to form the 1,3,4-oxadiazole core, followed by sulfanylacetamide coupling. Key steps include refluxing intermediates (e.g., 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiols) with chloroacetamide derivatives in acetone using K₂CO₃ as a base. Characterization typically involves IR, ¹H/¹³C NMR, and HRMS to confirm structural integrity .
Q. How should researchers interpret spectral data (e.g., NMR, IR) for this compound?
- Guidelines :
- IR : Look for absorption bands at ~3250 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O-C from dimethoxy groups) .
- ¹H NMR : Identify singlet peaks for methoxy groups (δ 3.75–3.90 ppm), aromatic protons (δ 6.70–8.20 ppm), and acetamide NH (δ ~10–12 ppm). Splitting patterns help distinguish substituent positions .
Q. What preliminary bioassays are suitable for evaluating its biological potential?
- Approach : Use enzyme inhibition assays (e.g., lipoxygenase (LOX), α-glucosidase, butyrylcholinesterase (BChE)) at concentrations of 0.1–100 µM. For herbicidal activity, employ Petri dish seed germination assays (e.g., Lactuca sativa) with IC₅₀ calculations via dose-response curves .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties relevant to bioactivity?
- Protocol : Perform DFT calculations (B3LYP/6-31G basis set) to analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and charge distribution. These predict reactivity sites (e.g., nucleophilic oxadiazole sulfur) and correlate with enzyme inhibition .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) across derivatives?
- Analysis : Compare substituent effects using bioassay data. For example:
- 3,5-Dimethoxyphenyl vs. chlorophenyl : Dimethoxy groups enhance herbicidal activity (IC₅₀ = 42.7 g/ha for Lactuca sativa) but reduce cholinesterase inhibition .
- Sulfanylacetamide linkage : Critical for LOX inhibition (e.g., derivatives in showed 60–75% inhibition at 50 µM).
Q. How to optimize synthetic yields while minimizing byproducts?
- Optimization :
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) for better thiolate ion formation.
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate coupling steps.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate pure products .
Q. What advanced techniques validate enzyme inhibition mechanisms?
- Methods :
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Molecular Docking : Use AutoDock Vina to model interactions (e.g., oxadiazole sulfur with LOX active site) .
- Metabolomics : Analyze disrupted pathways (e.g., galactose metabolism) in treated organisms via LC-MS .
Data Contradictions and Resolution
Q. Why do similar derivatives show divergent bioactivities?
- Key Factors :
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) may reduce solubility, affecting membrane permeability.
- Stereochemical Constraints : Bulky substituents (e.g., pyridinyl) hinder enzyme binding despite favorable in vitro activity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
